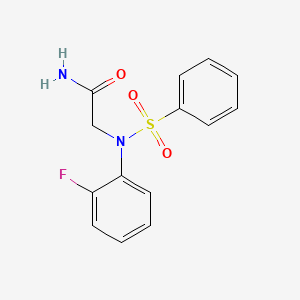
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.32 g/mol. In
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied for its various applications in scientific research. It has been found to have potential as a fluorescent probe for detecting protein aggregation, as well as a potential inhibitor of protein-protein interactions. N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has also been studied for its potential use in solar cells and as a building block for organic electronics.
Mécanisme D'action
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide may interact with proteins through a covalent bond, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have low toxicity and has not shown any significant adverse effects on cells or animals in laboratory experiments. It has been shown to have a high binding affinity for proteins, making it a potential tool for studying protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has several advantages for use in laboratory experiments. It is easy to synthesize and purify, has low toxicity, and has a high binding affinity for proteins. However, one limitation is that N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide research. One direction is to further explore its potential as a fluorescent probe for detecting protein aggregation. Another direction is to investigate its potential as a building block for organic electronics. Additionally, further research is needed to fully understand N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide's mechanism of action and its potential as a protein-protein interaction inhibitor.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide can be synthesized through a reaction between 2-nitrobenzaldehyde and 2-ethoxyaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction yields a yellow crystalline powder that can be purified through recrystallization.
Propriétés
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-16-10-6-4-8-14(16)18-17(20)12-11-13-7-3-5-9-15(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQAZRBPQLFBS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)

![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



